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molecular formula C2H5NO B1418710 N-Methylform-D1-amide CAS No. 26103-38-8

N-Methylform-D1-amide

Cat. No. B1418710
M. Wt: 60.07 g/mol
InChI Key: ATHHXGZTWNVVOU-VMNATFBRSA-N
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Patent
US07115784B2

Procedure details

Six 15 mL test tubes with screw threads were equipped with one 10×3 mm Teflon-coated stirring bar each and charged with CuI (9.6 mg, 0.050 mmol, 5.0 mol %), the ligand (in those cases where the ligand was a solid; 0.10 mmol), and K3PO4 (430 mg, 2.03 mmol). Each test tube was closed with an open-top screw cap fitted with a Teflon-lined silicon rubber septum, evacuated through a 21-gauge needle, and then backfilled with argon. Meanwhile, a stock solution of 5-iodo-m-xylene (2.16 mL, 15.0 mmol), N-methylformamide (1.06 mL, 18.1 mmol), and dodecane (internal GC standard, 0.68 mL) in toluene (15 mL) was prepared in a 25 mL pear-shaped flask under argon. To each test tube was added 1.28 mL of the stock solution containing 1.0 mmol of 5-iodo-m-xylene and 1.2 mmol of N-methylformamide, using a syringe followed by the ligand (in those cases where the ligand was a liquid; 0.10 mmol). The top of the septum was then covered with a dab of vacuum grease to seal the injection spot. The reaction mixtures in the test tubes were stirred in a 110±5° C. oil bath for 24 h. The test tubes were then allowed to reach room temperature, the screw caps were removed, and ethyl acetate (3 mL) was added. A 50–100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL) and the resulting solutions were analyzed by GC. The results are reported in FIG. 20.
Quantity
15 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
9.6 mg
Type
catalyst
Reaction Step Two
[Compound]
Name
Six
Quantity
15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
K3PO4
Quantity
430 mg
Type
reactant
Reaction Step Four
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
stock solution
Quantity
1.28 mL
Type
reactant
Reaction Step Six
Quantity
1 mmol
Type
reactant
Reaction Step Seven
Quantity
1.2 mmol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[O-]P([O-])([O-])=O.[K+].[K+].[K+].[I:9][C:10]1[CH:11]=[C:12]([CH3:17])[CH:13]=[C:14]([CH3:16])[CH:15]=1.[CH3:18][NH:19][CH:20]=[O:21]>C1(C)C=CC=CC=1.[Cu]I>[I:9][C:10]1[CH:15]=[C:14]([CH3:16])[CH:13]=[C:12]([CH3:17])[CH:11]=1.[CH3:18][NH:19][CH:20]=[O:21].[CH3:14][CH2:15][CH2:10][CH2:11][CH2:12][CH2:15][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:16] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
CuI
Quantity
9.6 mg
Type
catalyst
Smiles
[Cu]I
Step Three
Name
Six
Quantity
15 mL
Type
reactant
Smiles
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
K3PO4
Quantity
430 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Step Five
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
stock solution
Quantity
1.28 mL
Type
reactant
Smiles
Step Seven
Name
Quantity
1 mmol
Type
reactant
Smiles
IC=1C=C(C=C(C1)C)C
Name
Quantity
1.2 mmol
Type
reactant
Smiles
CNC=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 (± 5) °C
Stirring
Type
CUSTOM
Details
were stirred in a 110±5° C. oil bath for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Each test tube was closed with an open-top screw
CUSTOM
Type
CUSTOM
Details
cap
CUSTOM
Type
CUSTOM
Details
evacuated through a 21-gauge needle
CUSTOM
Type
CUSTOM
Details
to seal the injection spot
CUSTOM
Type
CUSTOM
Details
to reach room temperature
CUSTOM
Type
CUSTOM
Details
the screw caps were removed
ADDITION
Type
ADDITION
Details
ethyl acetate (3 mL) was added
ADDITION
Type
ADDITION
Details
A 50–100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
IC=1C=C(C=C(C1)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15 mmol
AMOUNT: VOLUME 2.16 mL
Name
Type
product
Smiles
CNC=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18.1 mmol
AMOUNT: VOLUME 1.06 mL
Name
Type
product
Smiles
CCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: VOLUME 0.68 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07115784B2

Procedure details

Six 15 mL test tubes with screw threads were equipped with one 10×3 mm Teflon-coated stirring bar each and charged with CuI (9.6 mg, 0.050 mmol, 5.0 mol %), the ligand (in those cases where the ligand was a solid; 0.10 mmol), and K3PO4 (430 mg, 2.03 mmol). Each test tube was closed with an open-top screw cap fitted with a Teflon-lined silicon rubber septum, evacuated through a 21-gauge needle, and then backfilled with argon. Meanwhile, a stock solution of 5-iodo-m-xylene (2.16 mL, 15.0 mmol), N-methylformamide (1.06 mL, 18.1 mmol), and dodecane (internal GC standard, 0.68 mL) in toluene (15 mL) was prepared in a 25 mL pear-shaped flask under argon. To each test tube was added 1.28 mL of the stock solution containing 1.0 mmol of 5-iodo-m-xylene and 1.2 mmol of N-methylformamide, using a syringe followed by the ligand (in those cases where the ligand was a liquid; 0.10 mmol). The top of the septum was then covered with a dab of vacuum grease to seal the injection spot. The reaction mixtures in the test tubes were stirred in a 110±5° C. oil bath for 24 h. The test tubes were then allowed to reach room temperature, the screw caps were removed, and ethyl acetate (3 mL) was added. A 50–100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL) and the resulting solutions were analyzed by GC. The results are reported in FIG. 20.
Quantity
15 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
9.6 mg
Type
catalyst
Reaction Step Two
[Compound]
Name
Six
Quantity
15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
K3PO4
Quantity
430 mg
Type
reactant
Reaction Step Four
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
stock solution
Quantity
1.28 mL
Type
reactant
Reaction Step Six
Quantity
1 mmol
Type
reactant
Reaction Step Seven
Quantity
1.2 mmol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[O-]P([O-])([O-])=O.[K+].[K+].[K+].[I:9][C:10]1[CH:11]=[C:12]([CH3:17])[CH:13]=[C:14]([CH3:16])[CH:15]=1.[CH3:18][NH:19][CH:20]=[O:21]>C1(C)C=CC=CC=1.[Cu]I>[I:9][C:10]1[CH:15]=[C:14]([CH3:16])[CH:13]=[C:12]([CH3:17])[CH:11]=1.[CH3:18][NH:19][CH:20]=[O:21].[CH3:14][CH2:15][CH2:10][CH2:11][CH2:12][CH2:15][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:16] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
CuI
Quantity
9.6 mg
Type
catalyst
Smiles
[Cu]I
Step Three
Name
Six
Quantity
15 mL
Type
reactant
Smiles
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
K3PO4
Quantity
430 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Step Five
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
stock solution
Quantity
1.28 mL
Type
reactant
Smiles
Step Seven
Name
Quantity
1 mmol
Type
reactant
Smiles
IC=1C=C(C=C(C1)C)C
Name
Quantity
1.2 mmol
Type
reactant
Smiles
CNC=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 (± 5) °C
Stirring
Type
CUSTOM
Details
were stirred in a 110±5° C. oil bath for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Each test tube was closed with an open-top screw
CUSTOM
Type
CUSTOM
Details
cap
CUSTOM
Type
CUSTOM
Details
evacuated through a 21-gauge needle
CUSTOM
Type
CUSTOM
Details
to seal the injection spot
CUSTOM
Type
CUSTOM
Details
to reach room temperature
CUSTOM
Type
CUSTOM
Details
the screw caps were removed
ADDITION
Type
ADDITION
Details
ethyl acetate (3 mL) was added
ADDITION
Type
ADDITION
Details
A 50–100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
IC=1C=C(C=C(C1)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15 mmol
AMOUNT: VOLUME 2.16 mL
Name
Type
product
Smiles
CNC=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18.1 mmol
AMOUNT: VOLUME 1.06 mL
Name
Type
product
Smiles
CCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: VOLUME 0.68 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07115784B2

Procedure details

Six 15 mL test tubes with screw threads were equipped with one 10×3 mm Teflon-coated stirring bar each and charged with CuI (9.6 mg, 0.050 mmol, 5.0 mol %), the ligand (in those cases where the ligand was a solid; 0.10 mmol), and K3PO4 (430 mg, 2.03 mmol). Each test tube was closed with an open-top screw cap fitted with a Teflon-lined silicon rubber septum, evacuated through a 21-gauge needle, and then backfilled with argon. Meanwhile, a stock solution of 5-iodo-m-xylene (2.16 mL, 15.0 mmol), N-methylformamide (1.06 mL, 18.1 mmol), and dodecane (internal GC standard, 0.68 mL) in toluene (15 mL) was prepared in a 25 mL pear-shaped flask under argon. To each test tube was added 1.28 mL of the stock solution containing 1.0 mmol of 5-iodo-m-xylene and 1.2 mmol of N-methylformamide, using a syringe followed by the ligand (in those cases where the ligand was a liquid; 0.10 mmol). The top of the septum was then covered with a dab of vacuum grease to seal the injection spot. The reaction mixtures in the test tubes were stirred in a 110±5° C. oil bath for 24 h. The test tubes were then allowed to reach room temperature, the screw caps were removed, and ethyl acetate (3 mL) was added. A 50–100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL) and the resulting solutions were analyzed by GC. The results are reported in FIG. 20.
Quantity
15 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
9.6 mg
Type
catalyst
Reaction Step Two
[Compound]
Name
Six
Quantity
15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
K3PO4
Quantity
430 mg
Type
reactant
Reaction Step Four
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
stock solution
Quantity
1.28 mL
Type
reactant
Reaction Step Six
Quantity
1 mmol
Type
reactant
Reaction Step Seven
Quantity
1.2 mmol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[O-]P([O-])([O-])=O.[K+].[K+].[K+].[I:9][C:10]1[CH:11]=[C:12]([CH3:17])[CH:13]=[C:14]([CH3:16])[CH:15]=1.[CH3:18][NH:19][CH:20]=[O:21]>C1(C)C=CC=CC=1.[Cu]I>[I:9][C:10]1[CH:15]=[C:14]([CH3:16])[CH:13]=[C:12]([CH3:17])[CH:11]=1.[CH3:18][NH:19][CH:20]=[O:21].[CH3:14][CH2:15][CH2:10][CH2:11][CH2:12][CH2:15][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:16] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
CuI
Quantity
9.6 mg
Type
catalyst
Smiles
[Cu]I
Step Three
Name
Six
Quantity
15 mL
Type
reactant
Smiles
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
K3PO4
Quantity
430 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Step Five
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
stock solution
Quantity
1.28 mL
Type
reactant
Smiles
Step Seven
Name
Quantity
1 mmol
Type
reactant
Smiles
IC=1C=C(C=C(C1)C)C
Name
Quantity
1.2 mmol
Type
reactant
Smiles
CNC=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 (± 5) °C
Stirring
Type
CUSTOM
Details
were stirred in a 110±5° C. oil bath for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Each test tube was closed with an open-top screw
CUSTOM
Type
CUSTOM
Details
cap
CUSTOM
Type
CUSTOM
Details
evacuated through a 21-gauge needle
CUSTOM
Type
CUSTOM
Details
to seal the injection spot
CUSTOM
Type
CUSTOM
Details
to reach room temperature
CUSTOM
Type
CUSTOM
Details
the screw caps were removed
ADDITION
Type
ADDITION
Details
ethyl acetate (3 mL) was added
ADDITION
Type
ADDITION
Details
A 50–100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
IC=1C=C(C=C(C1)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15 mmol
AMOUNT: VOLUME 2.16 mL
Name
Type
product
Smiles
CNC=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18.1 mmol
AMOUNT: VOLUME 1.06 mL
Name
Type
product
Smiles
CCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: VOLUME 0.68 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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